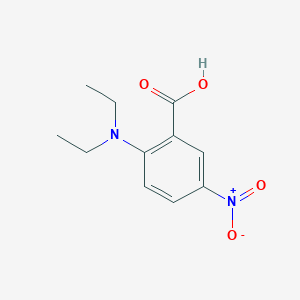

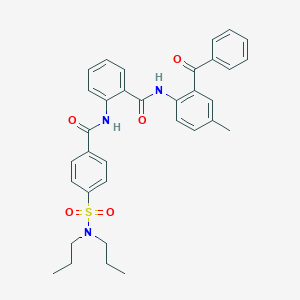

2-(Diethylamino)-5-nitrobenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Diethylamino)-5-nitrobenzoic acid, also known as DANBA, is an aromatic nitro compound that is commonly used in organic synthesis and scientific research. DANBA is a versatile reagent that can be used in a variety of reactions in organic synthesis, such as nitration, oxidation, reduction, and cyclization. It is also used in scientific research as a fluorescent label, enzyme inhibitor, and as a substrate for various biochemical processes.

Applications De Recherche Scientifique

1. Sulfhydryl Group Determination

A water-soluble aromatic disulfide derived from 2-(Diethylamino)-5-nitrobenzoic acid has been utilized for determining sulfhydryl groups. This application is significant in biological materials, as evidenced by its utility in studying reactions with blood components (Ellman, 1959).

2. Molecular Structure Analysis

The molecular structure of derivatives of this compound has been extensively studied, offering insights into similar structures of local anesthetics. Such analysis aids in understanding the molecular properties of these compounds (Beall & Sass, 1970).

3. Anti-Leishmanial Activity

Synthesized nitroaromatic compounds, including derivatives of this compound, have been evaluated for their anti-leishmanial activity. The presence of the electroactive nitro group in these compounds is crucial for their biological activity, offering potential in veterinary medicine (Dias et al., 2015).

4. Synthesis of Molecular Cocrystals

The compound has been used in the synthesis of molecular adducts and cocrystals with aromatic carboxylic acids. These studies are essential for understanding the hydrogen-bonding interactions in these crystals, which have implications in various chemical and pharmaceutical applications (Smith, Coyne, & White, 2000).

5. Acid-Base Multicomponent Systems

The compound plays a role in forming acid-base multicomponent systems, which are significant in pharmaceutical research. These systems are analyzed for their thermal stability, crystal structures, and luminescence properties, highlighting their potential in drug development (Croitor et al., 2020).

6. Enzyme Assays

Derivatives of this compound have been used in enzyme assays for thiol quantification. This application is particularly relevant in the screening of enzyme inhibitors for drug discovery (Maeda et al., 2005).

Mécanisme D'action

Orientations Futures

The future directions for research and development involving “2-(Diethylamino)-5-nitrobenzoic acid” would depend on its properties and potential applications. For instance, if it has pharmaceutical applications, future research might focus on improving its efficacy, reducing side effects, or finding new therapeutic uses .

Propriétés

IUPAC Name |

2-(diethylamino)-5-nitrobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c1-3-12(4-2)10-6-5-8(13(16)17)7-9(10)11(14)15/h5-7H,3-4H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFWRJXGWOSGFEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

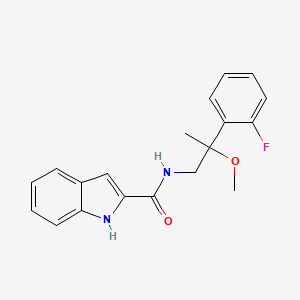

![N-(3-fluorobenzyl)-4-oxo-4-pyrrolo[1,2-a]quinoxalin-5(4H)-ylbutanamide](/img/structure/B2496507.png)

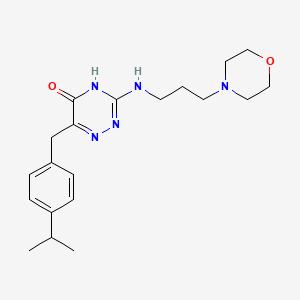

![8-(3,4-dimethylphenyl)-3-heptyl-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2496511.png)

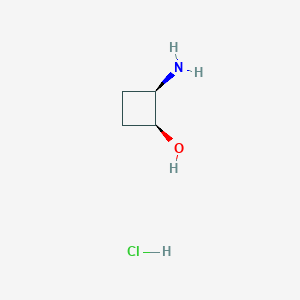

![Methyl 3-[2-(chloromethyl)-1,3-oxazol-5-yl]propanoate](/img/structure/B2496512.png)

![3-Chloro-4-methoxy-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzenesulfonamide](/img/structure/B2496515.png)

![ethyl 2-{[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}acetate](/img/structure/B2496524.png)

![Methyl 3-[(2,2-dimethylcyclopropyl)amino]pyridazine-4-carboxylate](/img/structure/B2496525.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)prop-2-en-1-one oxalate](/img/structure/B2496530.png)